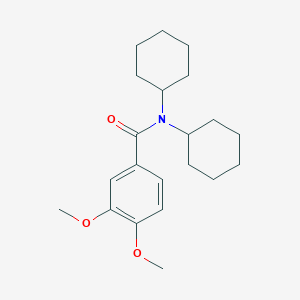![molecular formula C13H15N5OS B5800710 N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
DMPTA acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This results in the activation of various signaling pathways, including those involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPTA are complex and depend on the specific signaling pathways that are activated. DMPTA has been found to have a wide range of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Additionally, DMPTA has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPTA is its ability to modulate protein phosphorylation in a highly specific manner. This makes it a valuable tool for researchers studying the role of specific signaling pathways in cellular processes. Additionally, DMPTA is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of DMPTA in laboratory experiments. For example, DMPTA can be toxic to cells at high concentrations, which can limit its usefulness in certain applications. Additionally, the effects of DMPTA on cellular processes can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experimental data.
Direcciones Futuras
There are several potential future directions for research on DMPTA. One area of interest is the development of more specific and potent inhibitors of PTPs, which could have important applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the complex effects of DMPTA on cellular processes, including the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is potential for the use of DMPTA in combination with other drugs or therapies to enhance their effectiveness in the treatment of various diseases.
Métodos De Síntesis
DMPTA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-chloro-4-methylpyrimidine-5-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPTA as a yellow solid with a melting point of approximately 118-120°C.
Aplicaciones Científicas De Investigación
DMPTA has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and physiology. One of the most interesting applications of DMPTA is its use as a modulator of protein phosphorylation. DMPTA has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cell signaling pathways. This inhibition of PTP activity can lead to the activation of various signaling pathways, which can have a wide range of effects on cellular processes.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCIJZLOPWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)


![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)